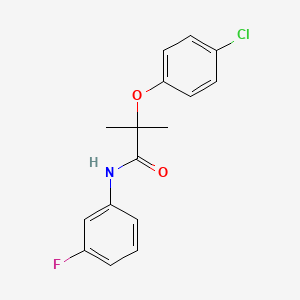
2-(4-chlorophenoxy)-N-(3-fluorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-fluorophenyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as fenamidone and is widely used in scientific research applications. Fenamidone is synthesized using a specific method and has several biochemical and physiological effects.
Mécanisme D'action
Fenamidone works by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. This inhibition leads to the disruption of energy production in the fungi, causing them to die. The mechanism of action of fenamidone makes it an effective fungicide.
Biochemical and Physiological Effects:
Fenamidone has several biochemical and physiological effects. It has been shown to inhibit the growth of several plant pathogens, including Botrytis cinerea, Sclerotinia sclerotiorum, and Phytophthora infestans. Fenamidone has also been shown to have a low toxicity to mammals and is not harmful to the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Fenamidone has several advantages for lab experiments. It is a potent fungicide and has been widely used in research applications. It has a low toxicity to mammals and is not harmful to the environment. However, fenamidone also has some limitations for lab experiments. It is expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for fenamidone research. One direction is to study the mechanism of action of fenamidone in more detail. This could lead to the development of new fungicides and drugs for the treatment of fungal infections. Another direction is to study the environmental impact of fenamidone and to develop new methods for its synthesis that are more environmentally friendly. Additionally, fenamidone could be studied for its potential use in the treatment of other diseases, such as cancer.
Méthodes De Synthèse
Fenamidone is synthesized using a specific method. The synthesis of fenamidone involves the reaction of 2-methyl-2-(4-chlorophenoxy) propanoic acid with 3-fluoroaniline in the presence of a coupling agent. The reaction takes place in an organic solvent, and the product is obtained after purification. This method is widely used to synthesize fenamidone in the laboratory.
Applications De Recherche Scientifique
Fenamidone is widely used in scientific research applications. It is used as a fungicide and has been shown to have antifungal activity against several plant pathogens. Fenamidone has been used to study the mechanism of action of fungicides and to develop new fungicides. It has also been used in the development of new drugs for the treatment of fungal infections.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-8-6-11(17)7-9-14)15(20)19-13-5-3-4-12(18)10-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXJPOKBVWLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

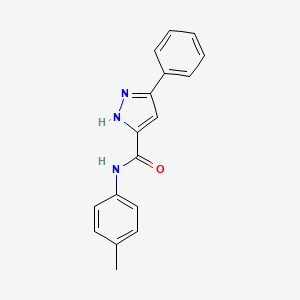
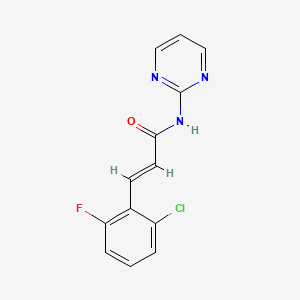


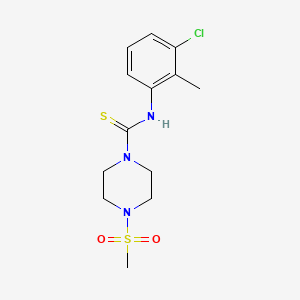
![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846557.png)
![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
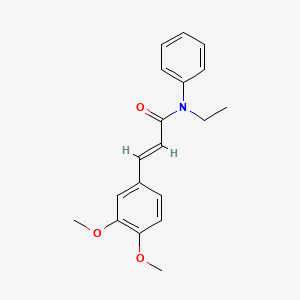
![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
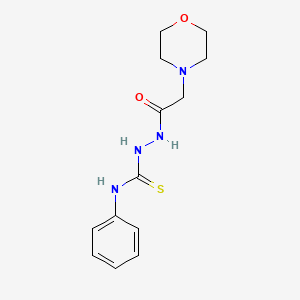
![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)